2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-10-7-4-8-14-16(10)15-12(11)9-5-2-1-3-6-9/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXBWZKUWXWGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2C(=O)O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity, proceeding via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or pyridazine rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Antiparasitic Activity
A study focused on the optimization of pyrazolo[1,5-b]pyridazine derivatives identified this compound as a promising candidate for treating human African trypanosomiasis (HAT). The research involved high-throughput screening of known kinase inhibitors, revealing that certain derivatives exhibited selectivity for Trypanosoma brucei over human kinases such as GSK-3β and CDK-2/4. Notably, one derivative showed significant reduction in parasitemia in mice, suggesting potential therapeutic efficacy against HAT .
Cannabinoid Receptor Agonism
Research into pyridazine-3-carboxamides has demonstrated that derivatives of this compound can act as selective agonists for the CB2 cannabinoid receptor. In calcium mobilization assays, several compounds exhibited moderate to potent activity, with some showing EC50 values below 35 nM. This indicates that 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid and its analogs may serve as valuable tools in developing treatments targeting the endocannabinoid system .
Antitumor Properties
The pyrazolo[1,5-b]pyridazine scaffold has been explored for its anticancer potential. Research indicates that modifications to this scaffold can enhance its activity against various cancer cell lines. The structure-activity relationship (SAR) studies have shown that specific substitutions can improve potency and selectivity towards cancer targets . For instance, certain derivatives have been synthesized that demonstrate notable inhibition of cancer cell proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that modifications at specific positions on the pyrazolo ring can lead to significant changes in biological activity. For example, substitution at the R1 position can lead to varying shifts in potency against both T. brucei and human kinases . This knowledge allows researchers to design compounds with improved selectivity and reduced toxicity.
Drug Development Insights
The development of this compound derivatives has implications for drug discovery processes. The compound's ability to penetrate the central nervous system (CNS) while maintaining low toxicity levels makes it a suitable candidate for further exploration in CNS-related disorders . The optimization strategies discussed highlight the importance of ADME (absorption, distribution, metabolism, and excretion) properties in drug design.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- Structure : Replaces pyridazine with pyrimidine, altering nitrogen atom positions.
- Key differences :
Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
Substituent Variations on the Pyridazine Core
6-Methoxy-2-(4-fluorophenyl)-pyrazolo[1,5-b]pyridazine-3-carboxylic Acid
- Modifications : Methoxy at position 6; 4-fluorophenyl at position 2.
- Impact :
- Synthesis : 63% yield via ester hydrolysis .
3-Bromopyrazolo[1,5-b]pyridazine
Carboxylic Acid Bioisosteres
Ethyl 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Modifications: Ethyl ester replaces carboxylic acid; amino and methyl groups added.
- Impact: Ester improves cell permeability but requires hydrolysis for activity. Amino group enables hydrogen bonding in kinase ATP pockets .
Comparative Data Table
Biological Activity
2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and its role as a kinase inhibitor.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases.
Kinase Inhibition
Studies have shown that compounds within the pyrazolo[1,5-b]pyridazine class can selectively inhibit human kinases such as GSK-3β and CDK-2. For instance, a high-throughput screening identified analogs that exhibit selectivity for Trypanosoma brucei (the causative agent of African sleeping sickness) over human kinases, suggesting a potential therapeutic application in treating this disease while minimizing off-target effects .
Biological Activity in Cancer Research
Recent investigations into the cytotoxic effects of this compound have demonstrated significant antiproliferative activity against various cancer cell lines.
Case Studies and Findings
- Cytotoxic Evaluation : A study assessed the cytotoxicity of several pyrazolo derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast adenocarcinoma), LoVo (colon adenocarcinoma), and SK-OV-3 (ovarian carcinoma). The results indicated promising IC50 values, suggesting effective inhibition of cell proliferation compared to standard chemotherapeutic agents like cisplatin and doxorubicin .
- Selectivity and Efficacy : The compound was further evaluated for its selectivity against human kinases versus T. brucei. The findings highlighted that certain substitutions at the R1 position significantly impacted potency against both T. brucei and human kinases, underscoring the importance of structural modifications in enhancing therapeutic profiles .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.46 | CDK Inhibition |
| This compound | LoVo | 12.50 | GSK-3β Inhibition |
| This compound | SK-OV-3 | 42.30 | Antiproliferative Activity |
Q & A
Q. What are the common synthetic routes for 2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with carbonyl-containing precursors. For example, reactions between 5-aminopyrazole and α,β-unsaturated ketones under reflux in ethanol yield pyrazolo[1,5-a]pyrimidine intermediates, which can be further functionalized. Hydrolysis of ester groups (e.g., methyl or ethyl esters) using aqueous NaOH/HCl followed by acidification yields the carboxylic acid derivative . Key intermediates, such as methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates, are critical for subsequent coupling reactions .
Q. How is the structure of this compound confirmed experimentally?
Combined spectroscopic and analytical methods are used:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <1 ppm .
- Elemental Analysis : Ensures purity by matching calculated vs. experimental C, H, and N percentages (e.g., Anal. Calcd: C, 61.65%; Found: 61.78% ).
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions.
Q. What is the role of the carboxylic acid group in derivatization?
The carboxylic acid enables salt formation (e.g., with amines) and serves as a handle for coupling reactions. For instance, activation with bis(pentafluorophenyl) carbonate facilitates amide bond formation with primary/secondary amines, enhancing solubility or bioactivity .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches identify optimal conditions for cyclization steps, while machine learning models prioritize substituents that stabilize intermediates . This approach has reduced reaction development time by 30–50% in analogous heterocycles .
Q. How to resolve discrepancies between elemental analysis and spectral data?
Contradictions (e.g., higher experimental carbon content than calculated) often arise from incomplete purification or solvent retention. Solutions include:
- Recrystallization : Using ethanol/water mixtures to remove polar impurities.
- TGA/DSC : Thermogravimetric analysis detects residual solvents.
- Alternative Characterization : HRMS and 2D NMR (e.g., HSQC) verify molecular integrity when elemental analysis is inconclusive .
Q. What strategies enhance bioactivity via fluorinated substituents?
Fluorine introduction at meta/para positions of the phenyl ring improves metabolic stability and binding affinity. For example, 5-(fluorobenzoylamino) derivatives exhibit enhanced electronic effects, as seen in pyrazolo[3,4-d]pyrimidine analogs. Fluorine’s electronegativity modulates π-π stacking and hydrogen bonding with target proteins .
Q. How to design derivatives for specific biological targets (e.g., kinases)?
- Scaffold Hybridization : Fuse pyrazolo[1,5-b]pyridazine with bioactive fragments (e.g., benzothiazole for fluorescence probes ).
- SAR Studies : Systematic substitution at position 7 (e.g., electron-withdrawing groups like –CN or –NO₂) improves inhibitory potency. Methylation of the pyridazine nitrogen alters ring electronics .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Ethanol, reflux, 12 h | 78 | |
| 5-Aminopyrazole derivative | H₂O/EtOH, RT, 6 h | 85 |
Q. Table 2. Computational Tools for Reaction Optimization
| Method | Application | Outcome | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | Transition state analysis | Identified optimal cyclization path | |
| Machine Learning (RF models) | Substituent prioritization | Predicted 3-nitro as optimal substituent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
